4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Description
Eravacycline
The name eravacycline reflects its structural relationship to earlier tetracyclines like tetracycline and tigecycline. The prefix erava- distinguishes its synthetic origin and fluorine modification, while -cycline denotes its tetracycline-class heritage.
Fluorocycline Classification
Eravacycline’s classification as a fluorocycline arises from the C-7 fluorine atom and C-9 pyrrolidinoacetamido group , which differentiate it from natural tetracyclines. These modifications confer two key advantages:
- Enhanced ribosomal binding : The fluorine atom increases electronegativity, strengthening interactions with the 16S rRNA of the bacterial ribosome.
- Resistance evasion : The bulky pyrrolidinyl side chain prevents recognition by tetracycline-specific efflux pumps (e.g., TetA) and ribosomal protection proteins (e.g., TetM).
Structural comparisons to tigecycline, a glycylcycline antibiotic, reveal that eravacycline’s fluorine and side-chain substitutions result in a 2- to 8-fold increase in potency against Gram-negative bacteria.
Registry Identifiers: CAS 1207283-85-9, PubChem CID 54726192, and MDL MFCD14666524
The compound is uniquely identified across chemical databases through the following registry numbers:
| Identifier Type | Number | Source |
|---|---|---|
| CAS Registry Number | 1207283-85-9 | Chemical Abstracts Service |
| PubChem Compound ID (CID) | 54726192 | National Library of Medicine |
| MDL Number | MFCD14666524 | Elsevier’s Reaxys Database |
Key Chemical Data
- Molecular Formula : C~27~H~31~FN~4~O~8~·2HCl (dihydrochloride salt).
- Molecular Weight : 631.5 g/mol (dihydrochloride form).
- Appearance : Yellow to orange lyophilized powder.
These identifiers facilitate precise tracking in pharmacological research, regulatory submissions, and patent literature. The dihydrochloride salt form (marketed as Xerava ) is the clinically utilized formulation, ensuring stability and solubility for intravenous administration.
Properties
IUPAC Name |
4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMFDDQCHURPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide typically involves multiple steps. The process begins with the preparation of the core tetracene structure, followed by the introduction of functional groups such as the dimethylamino and pyrrolidin-1-ylacetyl groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the compound’s structure.
Chemical Reactions Analysis
Table 1: Key Synthetic Modifications
| Position | Modification | Method | Impact on Properties |
|---|---|---|---|
| C7 | Fluorine substitution | Electrophilic substitution | Enhanced stability & activity |
| C9 | Pyrrolidinoacetamido | Nucleophilic acyl substitution | Improved ribosomal binding |
| – | Dihydrochloride salt | Acid-base reaction | Increased solubility |
Degradation Pathways
Eravacycline undergoes degradation under specific conditions, consistent with tetracycline-class behavior:
-
Acidic Hydrolysis : Protonation of the C4 dimethylamino group leads to epimerization and ring dehydration, forming inactive anhydro derivatives .
-
Alkaline Degradation : Hydroxide ion attack at the C11-C12 ketone groups results in retro-aldol cleavage, fragmenting the tetracyclic scaffold .
-
Oxidation : Phenolic hydroxyl groups at C10 and C12a are susceptible to oxidation, forming quinone intermediates under aerobic conditions .
Table 2: Stability Under Controlled Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Major Products |
|---|---|---|---|
| pH 2.0 (HCl) | Epimerization + dehydration | 8–12 hours | Anhydro-eravacycline |
| pH 9.0 (NaOH) | Retro-aldol cleavage | 2–4 hours | Fragmented naphthacene derivatives |
| UV light (254 nm) | Photochemical oxidation | <1 hour | Quinones + demethylated byproducts |
Reactivity with Functional Groups
-
Amide Hydrolysis : The C2 carboxamide group resists hydrolysis at physiological pH but degrades under prolonged alkaline conditions (pH > 10) .
-
Ketone Tautomerism : The C3 and C12 ketones participate in keto-enol tautomerism, influencing metal chelation properties critical for antibacterial activity .
-
Fluorine Electronic Effects : The C7 fluorine withdraws electron density, stabilizing adjacent hydroxyl groups against oxidation .
Metal Chelation and Complexation
Eravacycline chelates divalent cations (e.g., Mg²⁺, Ca²⁺) via its C11 and C12 hydroxyl/ketone groups, forming octahedral complexes. This reactivity is pH-dependent:
-
pH 5–7 : Optimal chelation, enhancing membrane permeability in bacterial cells .
-
pH > 8 : Reduced affinity due to deprotonation of hydroxyl groups .
Table 3: Metal Binding Constants (Log K)
| Metal Ion | Log K (eravacycline) | Log K (tetracycline) |
|---|---|---|
| Mg²⁺ | 5.2 ± 0.1 | 4.8 ± 0.2 |
| Ca²⁺ | 4.7 ± 0.1 | 4.3 ± 0.1 |
Stability in Formulations
Eravacycline dihydrochloride is stable in lyophilized form but degrades in aqueous solutions:
-
Reconstituted Solution : Stable for 24 hours at 25°C; degradation accelerates above 30°C .
-
Light Exposure : Rapid photodegradation necessitates amber glass packaging .
Comparative Reactivity with Other Tetracyclines
| Feature | Eravacycline | Tetracycline | Tigecycline |
|---|---|---|---|
| C7 Substituent | Fluorine | –H | –H |
| C9 Substituent | Pyrrolidinoacetamido | –N(CH₃)₂ | Glycylcyclamido |
| Chelation Stability | High | Moderate | High |
| Photodegradation Rate | Moderate | High | Low |
Eravacycline’s chemical reactivity is defined by its fluorinated structure and pyrrolidinoacetamido side chain, which confer enhanced stability and targeted antibacterial action. Its degradation pathways and metal-binding properties align with broader tetracycline trends but are modulated by unique substitutions . Further studies are needed to explore its reactivity under extreme redox conditions.
Scientific Research Applications
Structural Characteristics
This compound features a tetracene backbone modified with several functional groups including:
- Dimethylamino group : Enhances solubility and biological activity.
- Fluoro substituent : Imparts unique electronic properties.
- Hydroxyl and keto groups : Facilitate interactions with biological targets.
- Pyrrolidin-1-ylacetyl moiety : May enhance binding affinity to enzymes and receptors.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that it exhibits notable activity against multidrug-resistant bacterial strains such as Klebsiella pneumoniae and Acinetobacter baumannii. Its mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival. For instance, it was part of a screening process where it demonstrated significant growth inhibition in resistant strains .
Antitumor Activity
Research indicates that derivatives of this compound may possess anticancer properties . The presence of multiple hydroxyl groups allows for enhanced interactions with cellular targets involved in cancer progression. Preliminary studies suggest that it can modulate signaling pathways associated with tumor growth .
Enzyme Modulation
The structural complexity of the compound enables it to interact with various enzymes. It has been shown to bind effectively to enzymes involved in metabolic pathways, potentially altering their activity. This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing inhibitors .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of the compound against Pseudomonas aeruginosa and Acinetobacter baumannii, both known for their resistance to conventional antibiotics. The results indicated that the compound exhibited a bactericidal effect at concentrations lower than those required for traditional antibiotics .
| Compound ID | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MMV1578574 | A. baumannii | ≥ 2 μM |
| MMV1578566 | P. aeruginosa | ≥ 5 μM |
Case Study 2: Antitumor Screening
In another investigation focusing on cancer cell lines, the compound demonstrated cytotoxic effects against various cancer types. The study highlighted its potential as a lead compound for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
9-Amino-Doxycycline
- Structure: (4S,5S,6R,12aS)-9-amino-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide .
- Key Differences: Lacks the 7-fluoro substituent and pyrrolidin-1-ylacetyl amino group. Retains a primary amino group at position 9, which may reduce lipophilicity compared to the target compound.
- Synthesis: Produced via modified doxycycline pathways, emphasizing amino group introduction at position 9 .
Spirocyclic Carboxamide Derivatives (e.g., EP 4 374 877 A2 Patents)
- Structure : Compounds like 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide .
- Key Differences :
- Replace the tetracyclic core with spirocyclic systems.
- Incorporate trifluoromethyl and pyrimidinyl groups, enhancing metabolic stability but diverging from tetracycline bioactivity.
Functional Group Analysis
Research Findings and Implications
Pharmacological Advantages of the Target Compound
- Fluorine at Position 7: Likely improves membrane permeability and resistance to enzymatic degradation compared to non-fluorinated tetracyclines .
Limitations of Structural Analogues
- 9-Amino-Doxycycline: Limited solubility and bioavailability due to polar amino groups; requires formulation optimization .
- Spirocyclic Derivatives : High molecular weight and lipophilicity may hinder tissue penetration despite metabolic stability .
Biological Activity
The compound 4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide , commonly referred to as Eravacycline , is a synthetic tetracycline derivative with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Eravacycline possesses a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
- Fluorine Substitution : Enhances potency against resistant strains.
- Dimethylamino Group : Increases solubility and cellular uptake.
- Pyrrolidine Linkage : Contributes to its interaction with bacterial ribosomes.
Molecular Formula
Molecular Weight
Eravacycline functions primarily as a protein synthesis inhibitor . It binds to the 30S ribosomal subunit of bacteria, disrupting the translation process. This action is similar to that of traditional tetracyclines but is enhanced by its structural modifications that allow it to evade common resistance mechanisms.
Key Mechanisms:
- Binding Affinity : Higher affinity for the ribosome than older tetracyclines.
- Resistance Evasion : Effective against bacteria with ribosomal protection proteins.
- Broad Spectrum Activity : Active against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
Eravacycline has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant pathogens.
Minimum Inhibitory Concentrations (MICs)
The MIC values for Eravacycline against selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | ≤ 0.5 |
| Escherichia coli | ≤ 0.25 |
| Staphylococcus aureus | ≤ 0.5 |
| Enterococcus faecalis | ≤ 1 |
Case Studies
- Clinical Trials : In a Phase III trial, Eravacycline demonstrated non-inferiority to meropenem in treating complicated intra-abdominal infections (cIAI) with a success rate of approximately 87% .
- Resistance Profiles : A study showed that Eravacycline retained activity against strains resistant to other antibiotics, including carbapenems .
- In Vitro Studies : Research indicated that Eravacycline effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating device-related infections .
Side Effects
Common side effects reported include:
- Nausea
- Vomiting
- Diarrhea
Toxicological Profile
Studies have shown that Eravacycline has a favorable safety profile compared to traditional tetracyclines, with no significant hepatotoxicity or nephrotoxicity observed at therapeutic doses .
Q & A
Q. Basic
- 1H/13C/19F NMR : Assign peaks using DEPT-135 and HSQC for hydroxyl/proton-rich regions. For example, the 19F NMR signal at δ −120 ppm confirms fluorination .
- HRMS : Compare experimental ([M+H]+) and theoretical m/z values (e.g., 658.2 vs. 658.3) to validate molecular formula .
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) modifiers; retention time ~1.57 minutes under SMD-TFA05 conditions .
- Discrepancy resolution : Replicate experiments under inert atmospheres (N2) to rule out oxidation artifacts. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .
How can computational methods enhance the design of derivatives or reaction pathways for this compound?
Q. Advanced
- Reaction path search : Quantum chemical calculations (DFT) predict feasible pathways for functional group modifications, such as iodination at position 5 (e.g., using N-iodosuccinimide in DMF) .
- Transition state analysis : Identify energy barriers for stereoselective steps (e.g., tetracene ring closure) to optimize catalyst choice (e.g., chiral auxiliaries) .
- AI-driven optimization : Machine learning models trained on reaction databases suggest optimal solvent systems (e.g., DMF vs. THF) and stoichiometry ratios .
What experimental approaches are effective in resolving contradictions in biological activity data?
Q. Advanced
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets (e.g., DNA topoisomerases) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may confound activity readings .
- Comparative studies : Benchmark against structurally related compounds (e.g., tetracycline derivatives) using MIC assays in bacterial models to isolate structure-activity relationships .
How can sensitive functional groups (e.g., hydroxyls, fluorines) be stabilized during synthetic modifications?
Q. Advanced
- Protecting groups : Temporarily mask hydroxyls with tert-butyldimethylsilyl (TBS) ethers during harsh reactions (e.g., iodination) .
- Low-temperature fluorination : Use −20°C conditions with Selectfluor™ to prevent defluorination .
- Inert atmosphere handling : Conduct reactions under N2/Ar to avoid oxidation of pyrrolidinylacetyl amine .
What strategies are recommended for analyzing stereochemical outcomes in the tetracene core?
Q. Advanced
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
- X-ray crystallography : Determine absolute configuration of the 4a,5,5a,6-tetrahydro-4H-tetracene core .
- NOESY NMR : Detect through-space interactions between C-6 methyl and C-12a hydroxyl protons to confirm spatial orientation .
How can researchers validate the compound’s mechanism of action in enzymatic systems?
Q. Advanced
- Enzyme inhibition assays : Measure IC50 values against purified enzymes (e.g., β-lactamases) using fluorogenic substrates .
- Molecular docking : Simulate binding poses with AutoDock Vina, focusing on interactions between the dimethylamino group and catalytic residues .
- Knockout models : Use CRISPR-Cas9 to delete putative target genes in cell lines and assess resistance phenotypes .
What methodologies are effective in scaling up synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Continuous processing minimizes side reactions (e.g., epimerization) during amide coupling .
- DoE optimization : Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) for reproducibility .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time .
How can oxidative degradation pathways be mitigated during long-term storage?
Q. Advanced
- Lyophilization : Store as a lyophilized powder under vacuum to reduce hydrolytic degradation .
- Antioxidant additives : Include 0.1% w/v ascorbic acid in aqueous formulations .
- Stability-indicating assays : Use forced degradation studies (e.g., 40°C/75% RH) with UPLC-PDA to identify vulnerable sites .
What comparative structural analyses differentiate this compound from analogous antibiotics?
Q. Advanced
- SAR studies : Replace the pyrrolidinylacetyl group with acetyl or glycine to assess impact on antibacterial spectrum .
- Crystallographic overlay : Compare X-ray structures with doxorubicin to highlight differences in DNA intercalation .
- Metabolomic profiling : Use HRMS/MS to track unique metabolites (e.g., fluorinated byproducts) in bacterial lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
